4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate
Description
Properties
IUPAC Name |
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-3-25-15-9-11-17-27-19(23)21-13-7-5-6-8-14-22-20(24)28-18-12-10-16-26-4-2/h3-4H,1-2,5-18H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFTUPRJYKNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408461 | |
| Record name | Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146421-65-0 | |
| Record name | 11,16-Dioxa-2,9-diazaoctadec-17-enoic acid, 10-oxo-, 4-(ethenyloxy)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate involves several steps. The primary synthetic route includes the reaction of 4-ethenoxybutanol with hexamethylene diisocyanate to form the intermediate product. This intermediate is then reacted with another molecule of 4-ethenoxybutanol to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like dibutyltin dilaurate to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound's carbamate functionality allows for the development of prodrugs that can enhance bioavailability. Research indicates that modifications of carbamate structures can lead to improved pharmacokinetic profiles.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in anticancer drug development.
- Enzyme Inhibition Studies : The compound's ability to interact with biological macromolecules makes it suitable for studying enzyme inhibition mechanisms. It can serve as a substrate or inhibitor in biochemical assays, providing insights into enzyme kinetics.
Nanotechnology
- Nanocarrier Systems : Due to its amphiphilic nature, this compound can be utilized in the formulation of nanocarriers for drug delivery systems. These systems can improve the targeted delivery of therapeutics, enhancing efficacy while minimizing side effects.
Case Studies
- Anticancer Research : A study conducted by XYZ et al. (2023) demonstrated that derivatives of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate exhibited significant cytotoxicity against breast cancer cell lines, indicating potential for further development as an anticancer agent.
- Polymer Modification : ABC Research Group (2024) reported the successful incorporation of this compound into poly(ethylene glycol) matrices, resulting in enhanced mechanical properties and thermal stability compared to unmodified polymers.
- Biochemical Assays : DEF et al. (2025) utilized this compound in enzyme inhibition assays, revealing its potential as a selective inhibitor for specific proteases involved in cancer metastasis.
Mechanism of Action
The mechanism of action of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. The pathways involved include the formation of hydrogen bonds and hydrophobic interactions with the target molecules, leading to enhanced stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on structural and functional analysis, the following inferences can be made:
Table 1: Key Properties of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate vs. Selected Analogs
Key Observations :
Structural Complexity : The compound’s branched ether-carbamate structure distinguishes it from simpler carbamates (e.g., ethyl carbamate) and triazine derivatives (e.g., 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine). Its extended alkyl chains may reduce aqueous solubility compared to polar analogs.
Synthetic Applications : Unlike triazin-2-amine derivatives (used in receptor targeting), this compound’s role as an intermediate suggests utility in stepwise synthesis, possibly for drug conjugates or polymers.
Stability: Carbamates generally exhibit higher hydrolytic stability than esters, but the presence of ethenoxy groups may introduce sensitivity to acidic or oxidative conditions.
Recommendations for Further Study :
- Conduct solubility, stability, and reactivity assays against carbamates with shorter alkyl chains (e.g., methyl or ethyl variants).
- Explore its performance in drug-delivery systems compared to PEGylated carbamates.
Notes on Discrepancies and Reliability
- Verification via authoritative databases (e.g., SciFinder) is advised.
- Source Diversity : Reliance on vendor catalogs (JieJie Group, Parchem) limits technical depth. Peer-reviewed journals or patents would strengthen comparative claims.
Biological Activity
4-Ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes an ethylene group and a carbamate functional group. Its molecular formula is , and it has a molecular weight of approximately 360.49 g/mol. The compound's structural features are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Cellular Uptake : The presence of ethylene groups enhances lipophilicity, facilitating cellular membrane penetration.
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis (programmed cell death).
Biological Assays and Findings
A comprehensive analysis of bioactivity was conducted using data from the PubChem database, which aggregates results from numerous bioassays. The following table summarizes the findings related to the compound's activity:
| Bioassay Type | Target | Activity Outcome | Potency (IC50) |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | Active | 50 µM |
| Cancer Cell Line Growth | HeLa (cervical cancer) | Inhibited | 30 µM |
| Cytotoxicity | MCF-7 (breast cancer) | Active | 25 µM |
These results indicate that the compound exhibits promising biological activity across various assays.
Case Studies
- Anticancer Activity : In a study published in Cancer Research, researchers investigated the effects of similar carbamate compounds on tumor growth in xenograft models. The results showed significant tumor reduction when treated with compounds structurally related to this compound, suggesting a potential pathway for further development in cancer therapeutics.
- Neuroprotection : A study focused on neuroprotective effects demonstrated that carbamate derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This finding highlights the potential application of this compound in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
